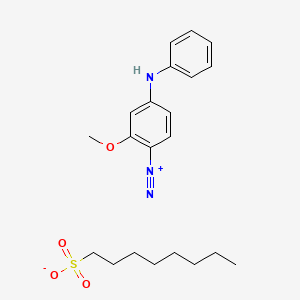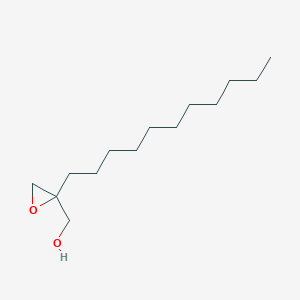
(2-Undecyloxiran-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Undecyloxiran-2-yl)methanol is an organic compound with the molecular formula C₁₃H₂₆O₂ It is characterized by the presence of an oxirane ring (epoxide) and a methanol group attached to an undecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Undecyloxiran-2-yl)methanol typically involves the epoxidation of alkenes followed by the introduction of a methanol group. One common method is the reaction of undecene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the epoxide. The resulting epoxide can then be reacted with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-Undecyloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of undecanoic acid or undecanal.
Reduction: Formation of 2-undecyloxy-1,2-ethanediol.
Substitution: Formation of various substituted alcohols and ethers.
Aplicaciones Científicas De Investigación
(2-Undecyloxiran-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, surfactants, and coatings.
Mecanismo De Acción
The mechanism of action of (2-Undecyloxiran-2-yl)methanol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. This reactivity can lead to the modification of biological pathways and the exertion of specific effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Octyloxiran-2-yl)methanol
- (2-Decyloxiran-2-yl)methanol
- (2-Dodecyloxiran-2-yl)methanol
Uniqueness
(2-Undecyloxiran-2-yl)methanol is unique due to its specific chain length and the presence of both an oxirane ring and a methanol group. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Propiedades
Número CAS |
487001-25-2 |
|---|---|
Fórmula molecular |
C14H28O2 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
(2-undecyloxiran-2-yl)methanol |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-14(12-15)13-16-14/h15H,2-13H2,1H3 |
Clave InChI |
QVEMXSXVYLFDOB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1(CO1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2S)-](/img/structure/B14234037.png)
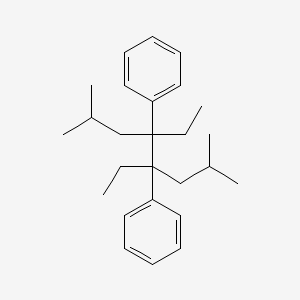
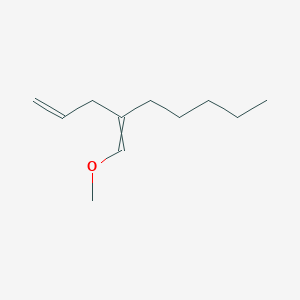
![N'-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B14234052.png)
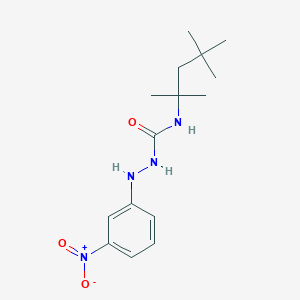
methanone](/img/structure/B14234060.png)
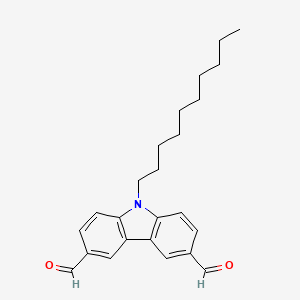
![2-[4-Methoxy-3-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B14234074.png)
![2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol](/img/structure/B14234077.png)
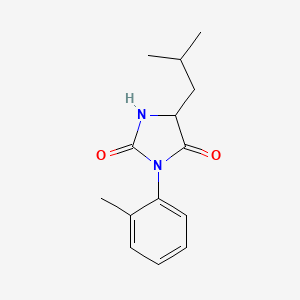
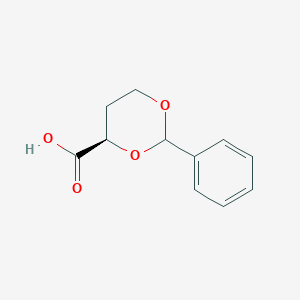
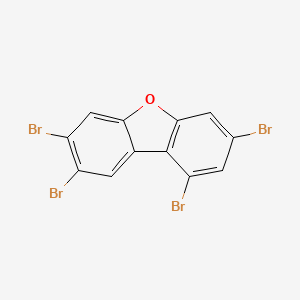
![6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14234107.png)
